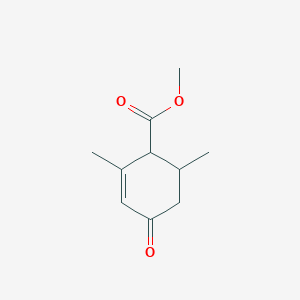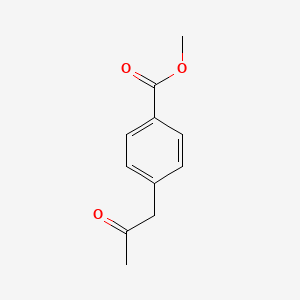![molecular formula C8H19F2O3PSi B1365728 Diethyl [difluoro(trimethylsilyl)methyl]phosphonate CAS No. 80077-72-1](/img/structure/B1365728.png)
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a chemical compound with the linear formula (CH3)3SiCF2P(O)(OC2H5)2 . It has a molecular weight of 260.29 . This compound is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is not explicitly mentioned in the search results. However, it is used as a reagent in the enantioselective phosphonyldifluoromethylation of allylic fluorides .
Molecular Structure Analysis
The molecular structure of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate can be represented by the SMILES string CCOP(=O)(OCC)C(F)(F)Si(C)C . The InChI key for this compound is AUYUSSHVQGGCCS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides . The reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity .
Physical And Chemical Properties Analysis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a liquid at room temperature . It has a refractive index of 1.414 , a boiling point of 75 °C at 0.2 mmHg , and a density of 1.077 g/mL at 25 °C .
Scientific Research Applications
1. NMR Chemical Shift Standard and pH Indicator Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used as a new NMR (Nuclear Magnetic Resonance) chemical shift standard and pH indicator. This compound, also known as difluorotrimethylsilanylphosphonic acid (DFTMP), has been demonstrated to be useful for in situ determination of pH in complex biofluids .
Enantioselective Catalysis
The compound serves as a latent pronucleophile in the first enantioselective phosphonyldifluoromethylation. It is used in Lewis base catalyzed substitution of allylic fluorides, which proceeds as a kinetic resolution to produce both the difluoromethylated product and the enantioenriched allylic substrate .
Hydrolysis Research
In hydrolysis studies, diethyl [difluoro(trimethylsilyl)methyl]phosphonate is investigated for its reactivity under various conditions, such as reaction time, acid concentration, and the amount of hydrochloric acid necessary for optimal reaction outcomes .
Safety and Hazards
The safety data sheet for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate indicates that it is a combustible liquid . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used . Special hazards arising from the substance include carbon oxides, oxides of phosphorus, hydrogen fluoride, and silicon oxides .
Future Directions
The future directions for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate are not explicitly mentioned in the search results. However, its use as a new NMR chemical shift standard and pH indicator, difluorotrimethylsilanylphosphonic acid (DFTMP), is described . The utility of this reagent is demonstrated for in situ determination of pH in complex biofluids .
Relevant Papers
The relevant paper retrieved is "Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile" . This paper describes the use of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides .
Mechanism of Action
Target of Action
It is known that phosphonates often interact with enzymes or receptors that have a role in cellular processes .
Mode of Action
It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution.
Biochemical Pathways
Phosphonates are known to interfere with various biochemical pathways, often by mimicking the structure of natural substrates or intermediates .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 75 °c at 02 mmHg and a density of 1077 g/mL at 25 °C . These properties could influence its bioavailability.
Result of Action
It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides , suggesting that it may have a role in facilitating or inhibiting certain chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate. For instance, its utility as a pH indicator in complex biofluids suggests that its action may be influenced by the pH of the environment .
properties
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUSSHVQGGCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19F2O3PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402997 |
Source


|
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate | |
CAS RN |
80077-72-1 |
Source


|
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Diethyl [difluoro(trimethylsilyl)methyl]phosphonate a useful reagent in organic synthesis?
A1: Diethyl [difluoro(trimethylsilyl)methyl]phosphonate serves as a valuable reagent for introducing the difluoromethylphosphonate group into molecules. This is particularly useful for synthesizing biologically active compounds, as the difluoromethylphosphonate group can mimic phosphate groups or act as metabolically stable bioisosteres. [, ]
Q2: How does Diethyl [difluoro(trimethylsilyl)methyl]phosphonate facilitate difluoromethylenation reactions?
A2: This reagent acts as a "latent pronucleophile." [] While it doesn't directly donate the difluoromethylene group, it reacts with appropriate electrophiles, like allylic fluorides, in the presence of a catalyst. This reaction forms a new carbon-carbon bond, effectively incorporating the difluoromethylphosphonate moiety into the target molecule. []
Q3: Can you give an example of a specific reaction where Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used?
A3: One example is its application in the enantioselective phosphonyldifluoromethylation of allylic fluorides. [] This reaction, catalyzed by cinchona-based alkaloid catalysts, proceeds as a kinetic resolution. It produces both the desired difluoromethylphosphonate product and the remaining fluorides with high enantioselectivity. [] This control over stereochemistry is crucial in pharmaceutical development, where different enantiomers can exhibit significantly different biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


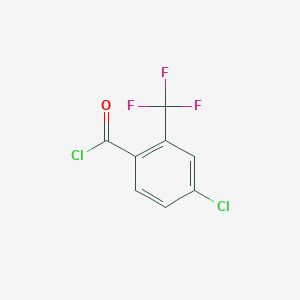
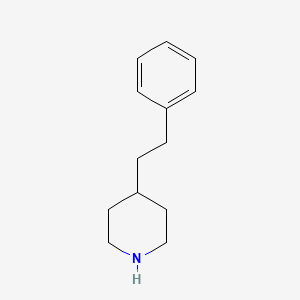
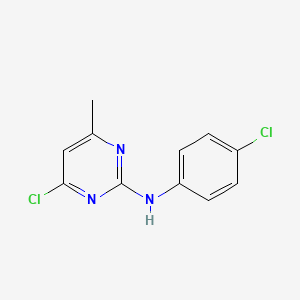
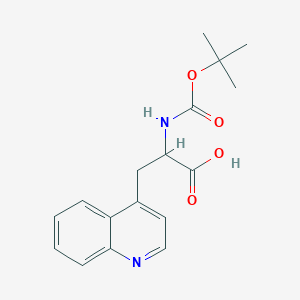

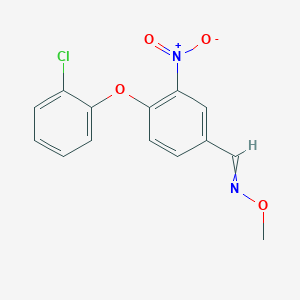
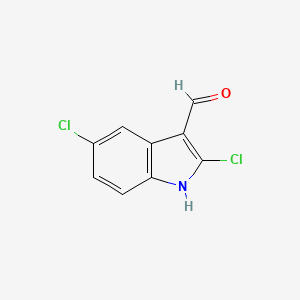
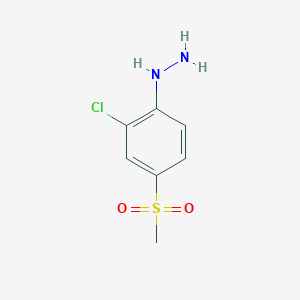
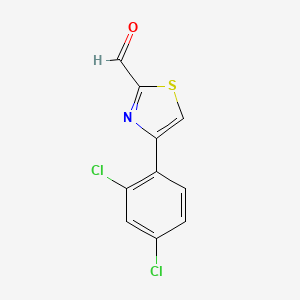
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)

